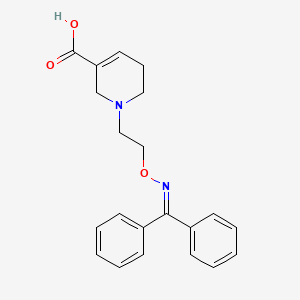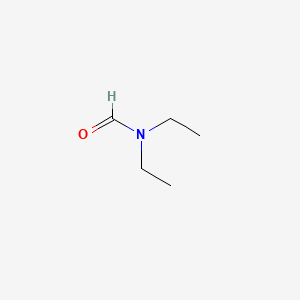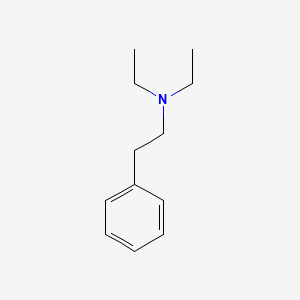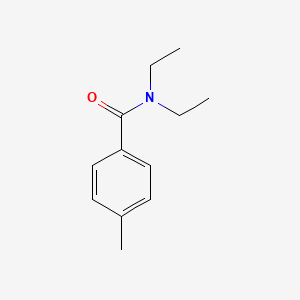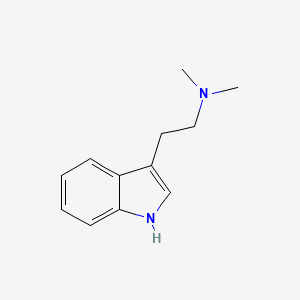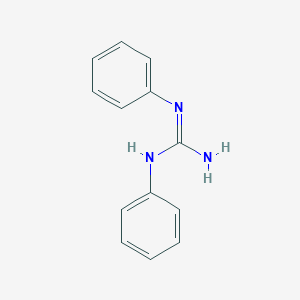![molecular formula C13H10N4O3 B1679432 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde CAS No. 37854-59-4](/img/structure/B1679432.png)
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde
Descripción general
Descripción
“7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde” is a heteromolecule with the formula C13H10N4O3 . It has a molecular mass of 270.243 g·mol−1 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The molecular structure of this compound includes 30 atoms . The InChI key for this compound is JGIBLWQMCPFBCS-UHFFFAOYSA-N . The compound has a net charge of 0 .Physical And Chemical Properties Analysis
This compound has a heat of formation of -163.0 ± 16.7 kJ·mol−1 . It has a dipole moment of 7.14 ± 1.08 D . The volume of this compound is 291.46 Å3, and it has a surface area of 269.67 Å2 .Aplicaciones Científicas De Investigación
Inhibitor of Nuclear Factor-κB (NF-κB)
The compound has been found to inhibit the DNA binding of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of proteins playing key roles in immunity and inflammation . This makes it a potential target for the treatment of diseases such as cancers and chronic inflammatory diseases .
Ligand in Biomolecule Complexes
The compound can be used as a ligand in the study of biomolecule:ligand complexes . This application is particularly useful in the field of structural biology, where understanding the interaction between biomolecules and ligands can provide insights into biological functions and mechanisms.
Free Energy Calculations
The compound can be used in free energy calculations . This is a crucial aspect of computational chemistry and physics, which helps in predicting reaction rates, understanding or designing chemical reactions, and protein-ligand binding studies.
Structure-Based Drug Design
The compound can be used in structure-based drug design . This is a method used in designing or optimizing drug-like molecules based on their molecular structures and how they might interact with their target biomolecules.
Refinement of X-ray Crystal Complexes
The compound can be used in the refinement of X-ray crystal complexes . This is an important step in X-ray crystallography, a technique used to determine the atomic and molecular structure of a crystal.
Inhibitor of MSI RNA Binding
The compound is a selective inhibitor of MSI RNA binding . This could have potential applications in the treatment of diseases where MSI RNA binding plays a role.
Mecanismo De Acción
Target of Action
The primary target of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is NGF (Nerve Growth Factor) . NGF is a protein that is crucial for the growth, maintenance, and survival of certain nerve cells (neurons). It also functions as a signaling molecule .
Mode of Action
This compound acts as a non-peptide, reversible inhibitor of NGF . It directly binds to NGF, inhibiting its function . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1 µM .
Biochemical Pathways
Given its role as an ngf inhibitor, it likely impacts pathways related to neuronal signaling
Pharmacokinetics
It is known that the compound should be stored in a dry environment at 2-8°c . More research is needed to understand its bioavailability and other pharmacokinetic properties.
Result of Action
The inhibition of NGF by this compound could potentially lead to a decrease in neuronal signaling . This could have various effects at the molecular and cellular level, depending on the specific context and the other molecules involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could potentially influence the compound’s action include pH, presence of other molecules, and specific conditions within the cell.
Propiedades
IUPAC Name |
7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEMVNYMYPJJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590847 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
CAS RN |
37854-59-4 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



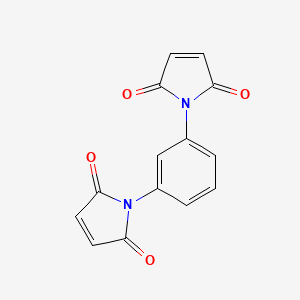
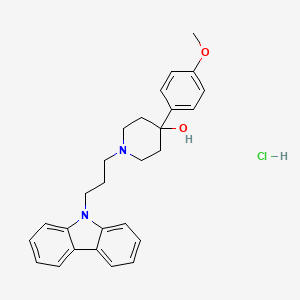
![4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide](/img/structure/B1679352.png)
![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)

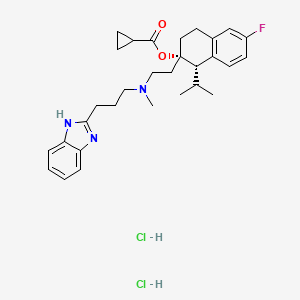
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester](/img/structure/B1679360.png)
